3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine
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Overview
Description
Trifluoromethylpyridines, which “3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine” would be a part of, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Physical and Chemical Properties Analysis
Trifluoromethylpyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They also exhibit unique physical and chemical properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Scientific Research Applications
Synthesis and Reactivity
3-Cyano-2-fluoro-5-(trifluoromethoxy)pyridine serves as a key intermediate in the synthesis of various pyridine derivatives, which are critical in the development of pharmaceuticals and agrochemicals. A significant application involves its use in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines. This process is valuable for creating complex molecular architectures without the need for transition-metal catalysts, using readily available starting materials under mild conditions (Zhidong Song et al., 2016). Additionally, the compound plays a role in the catalysis-free and visible light-promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines, illustrating its utility in photochemical transformations for generating fluorinated pharmaceutical agents (Yang Huang et al., 2018).
Fluorination Techniques
The compound is involved in the development of novel fluorination techniques, including regioselective fluorination processes. Such methodologies are instrumental in synthesizing fluorinated imidazo[1,2-a]pyridines, which have applications in medicinal chemistry and the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging (Ping Liu et al., 2015). This highlights the role of this compound derivatives in enhancing the efficacy and selectivity of fluorination reactions critical for drug development and diagnostic applications.
Photoredox Catalysis
In the realm of synthetic organic chemistry, derivatives of this compound are pivotal in photoredox catalysis for fluoromethylation reactions. These reactions are crucial for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons, thereby modifying the physicochemical properties of pharmaceuticals and agrochemicals. The development of new protocols for these modifications, utilizing photoredox catalysis, underscores the importance of this compound in facilitating efficient and selective radical fluoromethylation under mild conditions (T. Koike & M. Akita, 2016).
Material Synthesis
Moreover, this compound derivatives have been employed in the synthesis of novel materials, such as poly-substituted pyridines, through tandem C-F bond cleavage protocols. This innovative approach facilitates the creation of materials with potential applications in electronic devices and as chemical sensors, illustrating the compound's versatility beyond pharmaceutical and agrochemical synthesis (Zixian Chen et al., 2010).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its application.
Mode of Action
Trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as a nucleophile, being transferred from boron to palladium .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in various chemical reactions, including sm cross-coupling , which is a key reaction in the synthesis of many organic compounds.
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1368 g/mL at 25 °C) and refractive index (n20/D 1401) , may influence its pharmacokinetic behavior.
Result of Action
Compounds containing the trifluoromethylpyridine moiety are known to have various biological activities, which are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Future Directions
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4N2O/c8-6-4(2-12)1-5(3-13-6)14-7(9,10)11/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYLGAAWAMCMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361835-54-2 |
Source
|
Record name | 2-fluoro-5-(trifluoromethoxy)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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